molecular formula C22H22N2O6S B8010925 N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide

N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B8010925
M. Wt: 442.5 g/mol
InChI Key: UDPUKYRTIMDLRL-UHFFFAOYSA-N
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Description

N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a sulfonamide group attached to a nitrobenzene ring, with two methoxyphenylmethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-bis(4-methoxyphenyl)methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-bis[(4-methoxyphenyl)methyl]-4-aminobenzene-1-sulfonamide, while substitution reactions can produce derivatives with different functional groups replacing the methoxy groups .

Scientific Research Applications

N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may participate in redox reactions, affecting cellular processes. The methoxyphenylmethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxyphenyl)methylamine: Lacks the nitro and sulfonamide groups, resulting in different chemical reactivity and applications.

    4-nitrobenzenesulfonamide: Contains the nitro and sulfonamide groups but lacks the methoxyphenylmethyl groups, leading to different physical and chemical properties.

    N,N-bis(4-methoxyphenyl)methyl-4-aminobenzene-1-sulfonamide: A reduced form of the target compound with an amine group instead of a nitro group.

Uniqueness

N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and electron-withdrawing nitro and sulfonamide groups creates a versatile compound with a wide range of possible chemical transformations and uses.

Properties

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-29-20-9-3-17(4-10-20)15-23(16-18-5-11-21(30-2)12-6-18)31(27,28)22-13-7-19(8-14-22)24(25)26/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPUKYRTIMDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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